2-(3,4-dimethoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide
Description
This compound belongs to the dibenzo[b,f][1,4]oxazepine class, characterized by a fused tricyclic core with an oxygen atom in the 1,4-oxazepine ring. Key structural features include:
- 8-Methyl substitution on the dibenzooxazepine core.
- 3,4-Dimethoxyphenyl acetamide side chain, where electron-donating methoxy groups may enhance solubility or receptor interactions.
The molecule’s design likely targets neuropsychiatric or inflammatory pathways, given structural parallels to known dopamine receptor antagonists and peroxisomal protein interaction inhibitors .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c1-14-4-7-20-18(10-14)26-24(28)17-13-16(6-9-19(17)31-20)25-23(27)12-15-5-8-21(29-2)22(11-15)30-3/h4-11,13H,12H2,1-3H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIQHMIJEGOGFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)CC4=CC(=C(C=C4)OC)OC)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a unique structure that combines an oxazepine ring with a dimethoxyphenyl group. The presence of methoxy groups is often associated with enhanced biological activity, particularly in terms of receptor interaction and metabolic stability.
| Property | Value |
|---|---|
| Molecular Weight | 350.4 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| LogP | 3.5 |
Research indicates that compounds similar to This compound exhibit various biological activities, primarily through interactions with neurotransmitter receptors and enzymes. Notably, the compound has been studied for its potential as a selective antagonist of the dopamine D2 receptor, which is critical in the treatment of neurological disorders such as schizophrenia and Parkinson's disease .
Therapeutic Potential
- Antipsychotic Activity : The inhibition of dopamine receptors suggests potential use in managing psychotic disorders. A study demonstrated that derivatives of dibenzo[b,f][1,4]oxazepine exhibited significant antipsychotic effects in animal models .
- Anti-inflammatory Effects : Compounds with similar structures have shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
- Antioxidant Activity : The methoxy groups are known to enhance antioxidant capacity, which could be beneficial in preventing oxidative stress-related diseases .
Case Study 1: Antipsychotic Efficacy
A study published in Pharmacology Reports evaluated the antipsychotic efficacy of a structurally related compound. The results indicated a significant reduction in hyperactivity in rodent models when administered at specific dosages, supporting the hypothesis that oxazepine derivatives can modulate dopaminergic pathways effectively .
Case Study 2: Anti-inflammatory Properties
In another investigation focused on inflammatory bowel disease (IBD), a related compound demonstrated a marked decrease in inflammatory markers in animal models. This suggests that the compound may offer therapeutic benefits for IBD patients through its anti-inflammatory mechanisms .
Scientific Research Applications
Pharmacological Applications
-
Dopamine D2 Receptor Antagonism :
- Research indicates that derivatives of dibenzo[b,f][1,4]oxazepines exhibit selective affinity for dopamine D2 receptors. This receptor is crucial in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. The compound's ability to selectively antagonize these receptors could lead to the development of new antipsychotic medications .
- Neuroprotective Effects :
-
Antidepressant Activity :
- The modulation of neurotransmitter systems by compounds like 2-(3,4-dimethoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide may also contribute to antidepressant effects. By influencing serotonin and norepinephrine pathways, such compounds could offer new avenues for treating depression .
Table 1: Summary of Research Findings on Dibenzo[b,f][1,4]oxazepine Derivatives
Synthesis and Development
The synthesis of this compound involves multi-step organic reactions that typically include:
- Formation of the dibenzo[b,f][1,4]oxazepine structure.
- Introduction of the acetamide group.
- Functionalization with the 3,4-dimethoxyphenyl moiety.
This complexity in synthesis highlights the need for advanced techniques in medicinal chemistry to optimize yield and purity.
Comparison with Similar Compounds
Key Findings :
- Heteroatom Impact : Replacing oxygen with sulfur (thiazepine vs. oxazepine) reduces synthetic yield (9% for thiazepine vs. 37–83% for oxazepines) . Sulfur’s larger atomic size may hinder reaction efficiency.
- Core Substitutions: Ethyl at position 10 () vs.
Acetamide Side Chain Variations
Key Findings :
- Substituent Effects : Electron-withdrawing groups (e.g., 4-F, 4-Cl) correlate with higher yields (e.g., 83% for 8c) compared to electron-donating groups (e.g., methoxy), suggesting better reactivity or stability during synthesis .
- Methoxy Positioning : The target’s 3,4-dimethoxy groups may enhance solubility but reduce metabolic stability compared to para-substituted analogs (e.g., 4-methoxy in ).
Pharmacological Inferences
- Dopamine Receptor Selectivity : Thiazepine derivatives () are designed as D2 antagonists, while oxazepines () may target peroxisomal proteins. The target’s methoxy groups could modulate receptor affinity .
- Solubility vs. Bioavailability : The 3,4-dimethoxyphenyl group likely improves water solubility over halogenated analogs (e.g., 8c, 8e) but may increase susceptibility to demethylation in vivo.
Q & A
Q. What are the recommended synthetic pathways for 2-(3,4-dimethoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves: (i) Formation of the dibenzo[b,f][1,4]oxazepine core via cyclocondensation of substituted 2-aminophenol derivatives with ketones or aldehydes under acidic conditions . (ii) Acetamide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to link the 3,4-dimethoxyphenylacetic acid moiety to the oxazepine nitrogen .
- Optimization Strategies :
- Use anhydrous solvents (e.g., DMF, THF) to minimize hydrolysis of intermediates.
- Monitor reaction progress via TLC or HPLC to isolate intermediates and reduce side products .
- Yield Improvement : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) typically achieves >70% purity, with final recrystallization in ethanol improving crystallinity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Key peaks include aromatic protons (δ 6.8–7.5 ppm for dibenzooxazepine), methoxy groups (δ ~3.8 ppm), and acetamide NH (δ ~8.2 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O) signals at δ ~168–170 ppm for the acetamide and oxazepinone moieties .
- Mass Spectrometry (MS) : High-resolution ESI-MS should match the molecular formula (e.g., CₙHₘNₒOₚ) within 5 ppm error .
- X-ray Crystallography : Single-crystal analysis resolves stereoelectronic effects, particularly for the dibenzooxazepine ring conformation .
Q. What solubility and stability challenges arise during in vitro assays, and how can they be addressed?
- Solubility Profile :
- Moderate solubility in DMSO (>10 mM) but limited in aqueous buffers (e.g., PBS: <0.1 mM) due to hydrophobic dibenzooxazepine and methoxyphenyl groups .
- Mitigation : Use co-solvents like cyclodextrins or surfactants (e.g., Tween-80) for cell-based assays .
- Stability :
- Susceptible to hydrolysis at extreme pH (e.g., >10) due to the acetamide bond. Store lyophilized at -20°C in inert atmospheres .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s biological efficacy?
- SAR Variables :
- Substituent Modifications :
- Assay Design :
- Screen analogs against target enzymes (e.g., kinases, HDACs) using fluorescence polarization or SPR to quantify binding affinities .
- Compare IC₅₀ values in cell viability assays (e.g., MTT) to correlate structural changes with potency .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Root Causes :
- Variability in assay conditions (e.g., cell lines, serum concentrations) .
- Impurity-driven off-target effects (e.g., residual solvents or byproducts) .
- Resolution Protocol :
- Reproducibility Checks : Validate findings in ≥3 independent labs using standardized protocols (e.g., CLIA-certified assays).
- Purity Verification : Employ LC-MS (≥95% purity threshold) and control for endotoxins .
Q. Which computational methods predict this compound’s pharmacokinetic (PK) and toxicity profiles?
- In Silico Tools :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (target: 2–4), BBB permeability, and CYP450 inhibition .
- Toxicity Screening : ProTox-II or Derek Nexus models identify hepatotoxicity risks from the dibenzooxazepine scaffold .
- Validation : Cross-reference with in vitro microsomal stability (e.g., human liver microsomes) and Ames test data .
Q. How can researchers elucidate the mechanism of action (MOA) for this compound in neurological disorders?
- MOA Workflow :
- Target Deconvolution :
- Use thermal shift assays (TSA) to identify protein targets stabilized by the compound .
- CRISPR-Cas9 knockout libraries screen for genes conferring resistance/sensitivity .
- Pathway Analysis : RNA-seq or phosphoproteomics post-treatment reveals modulated pathways (e.g., NF-κB, MAPK) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
